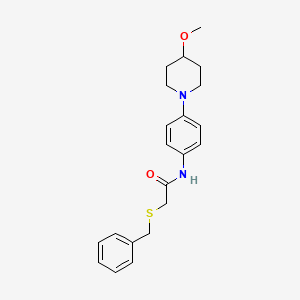

2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Anticonvulsant Applications

One area of research involves the development of functionalized amino acid anticonvulsants. The structure and stereochemistry of similar compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been analyzed for their anticonvulsant activities. This class of compounds, featuring acetamide moieties and benzyl groups, exhibits significant protection against maximal electroshock (MES)-induced seizures in mice and rats, suggesting a potential application in epilepsy treatment (Camerman et al., 2005).

β3-Adrenergic Receptor Agonists

Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety reveals their potent agonistic activity against the β3-adrenergic receptor. This suggests a potential for treating obesity and non-insulin dependent diabetes. Compounds within this class have shown selective activity towards the β3 receptor over β1 and β2 receptors, alongside significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of novel sulphonamide derivatives from 2-bromo-N-(phenylsulfonyl)acetamide derivatives have been studied for their antimicrobial properties. These compounds displayed good antimicrobial activity, with some showing high activity towards various strains, highlighting their potential as antimicrobial agents (Fahim & Ismael, 2019).

Synthesis of Aromatic Methoxy and Methylenedioxy Substituted Compounds

A new synthesis method for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines has been described, providing a pathway to previously undescribed compounds. This research could have implications for the synthesis of complex molecules with potential pharmacological properties (Pecherer et al., 1972).

Importance of 2-Acetamido Substituent

Investigations into the anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides underline the significance of the 2-acetamido substituent for anticonvulsant activity. This research indicates that while the 2-acetamido group enhances anticonvulsant effects, its absence or replacement with other substituents can still yield compounds with meaningful anticonvulsant properties (Choi et al., 1996).

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-25-20-11-13-23(14-12-20)19-9-7-18(8-10-19)22-21(24)16-26-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEWUPUPSCZVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B2756104.png)

![methyl 2-(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamido)benzoate](/img/structure/B2756106.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)

![7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2756113.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2756114.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756115.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)

![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)